N'-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
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Overview
Description
N’-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine typically involves multiple steps. One common method starts with the preparation of 4,5-dimethoxy-2-nitrobenzyl alcohol, which is then reacted with appropriate amines under controlled conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The aromatic ring can be hydrogenated under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a variety of functional groups onto the aromatic ring .
Scientific Research Applications
N’-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Mechanism of Action
The mechanism of action for N’-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,5-Dimethoxy-2-nitrophenyl)adamantane
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
Uniqueness
N’-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine is unique due to its combination of aromatic and aliphatic components, which allows it to participate in a wide range of chemical reactions and interact with various biological targets .
Properties
IUPAC Name |
N'-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O4/c1-20(2)9-7-11-22(12-8-10-21(3)4)15-16-13-18(26-5)19(27-6)14-17(16)23(24)25/h13-14H,7-12,15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZYDYLMCNNMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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